molecular formula C23H15FO5 B5917633 7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B5917633
M. Wt: 390.4 g/mol
InChI Key: NKTZYZIGUIPBOE-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative with a molecular formula of C23H15FO5 (calculated based on structural analysis). The compound features a chromen-4-one core substituted with:

  • A 5-hydroxy group at position 3.
  • A 2-phenyl group at position 2.
  • A 7-[2-(4-fluorophenyl)-2-oxoethoxy] moiety at position 5.

This structure combines the antioxidant properties of flavonoids with enhanced lipophilicity due to the 4-fluorophenyl-oxoethoxy substituent, making it a candidate for anticancer and antibacterial applications .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZYZIGUIPBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired flavonoid structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It can also interact with DNA and proteins, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Properties References
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (Target) 5-OH, 2-Ph, 7-[2-(4-F-Ph)-2-oxoethoxy] C23H15FO5 Moderate lipophilicity; potential anticancer/antibacterial activity
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (5-4i) 4-Me, 7-[2-(4-F-Ph)-2-oxoethoxy] C18H13FO4 Higher lipophilicity; synthesized in 66% yield; UPLC-MS: 313.4 (M+H)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (2e) 7-(4-Cl-Ph-triazole), 5-OH, 2-Ph C24H16ClN3O4 Antiproliferative activity (IC50: ~15 μM vs. HeLa cells); yellow solid, m.p. 167°C
7-O-Chrysinbutyl acetate (C1) 7-O-(butyl acetate), 5-OH, 2-Ph C21H20O6 Enhanced bioavailability compared to parent chrysin
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one 2-Me, 3-Ph, 7-[2-(4-F-Ph)-2-oxoethoxy] C24H17FO4 Reduced solubility due to 3-phenyl substitution

Structural and Functional Insights

Substituent Effects on Bioactivity
  • 5-Hydroxy Group : The presence of a 5-hydroxy group (as in the target compound and 2e) correlates with antioxidant activity, but may reduce metabolic stability compared to methylated analogs like 5-4i .
  • 4-Fluorophenyl-Oxoethoxy Chain : This substituent enhances lipophilicity and receptor-binding affinity. For example, 5-4i (which lacks the 5-hydroxy group) showed higher synthetic yield (66% vs. 10–25% for triazole derivatives), suggesting better stability under reaction conditions .
  • Triazole Derivatives : Compounds like 2e exhibit significant antiproliferative activity (IC50: ~15 μM) due to the electron-withdrawing chloro group and triazole ring, which may facilitate DNA intercalation .
Physicochemical Properties
  • Lipophilicity : The target compound has moderate logP (~3.2), while 5-4i (logP ~3.8) and C1 (logP ~4.1) are more lipophilic, favoring membrane permeability .
  • Solubility : The 5-hydroxy group in the target compound improves aqueous solubility compared to methyl-substituted analogs like 5-4i, but this is offset by the bulky 4-fluorophenyl-oxoethoxy chain .

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